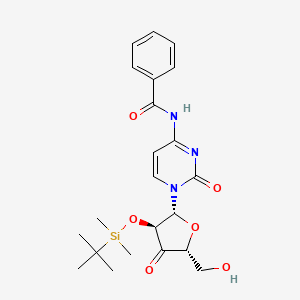
N-(1-((2R,3S,5R)-3-((tert-Butyldimethylsilyl)oxy)-5-(hydroxymethyl)-4-oxotetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-((2R,3S,5R)-3-((tert-Butyldimethylsilyl)oxy)-5-(hydroxymethyl)-4-oxotetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a complex organic compound with a unique structure It features a tetrahydrofuran ring, a pyrimidinone moiety, and a benzamide group
Preparation Methods
The synthesis of N-(1-((2R,3S,5R)-3-((tert-Butyldimethylsilyl)oxy)-5-(hydroxymethyl)-4-oxotetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide involves multiple steps. The key steps include the protection of hydroxyl groups, formation of the tetrahydrofuran ring, and coupling of the pyrimidinone and benzamide groups. The reaction conditions typically involve the use of protecting groups like tert-butyldimethylsilyl chloride and reagents such as sodium hydride and various organic solvents .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups in the tetrahydrofuran and pyrimidinone rings can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-(1-((2R,3S,5R)-3-((tert-Butyldimethylsilyl)oxy)-5-(hydroxymethyl)-4-oxotetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: This compound is being investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-((2R,3S,5R)-3-((tert-Butyldimethylsilyl)oxy)-5-(hydroxymethyl)-4-oxotetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application being studied .
Comparison with Similar Compounds
Similar compounds to N-(1-((2R,3S,5R)-3-((tert-Butyldimethylsilyl)oxy)-5-(hydroxymethyl)-4-oxotetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide include other tetrahydrofuran derivatives and pyrimidinone-based compounds. What sets this compound apart is the combination of these two moieties along with the benzamide group, which imparts unique chemical and biological properties. Some similar compounds include:
- Tetrahydrofuran derivatives
- Pyrimidinone derivatives
- Benzamide derivatives
Properties
Molecular Formula |
C22H29N3O6Si |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-[1-[(2R,3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-4-oxooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C22H29N3O6Si/c1-22(2,3)32(4,5)31-18-17(27)15(13-26)30-20(18)25-12-11-16(24-21(25)29)23-19(28)14-9-7-6-8-10-14/h6-12,15,18,20,26H,13H2,1-5H3,(H,23,24,28,29)/t15-,18-,20-/m1/s1 |
InChI Key |
HVXARTOVBNCFJN-XFQXTVEOSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1[C@@H](O[C@@H](C1=O)CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1=O)CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




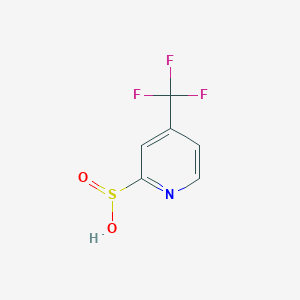
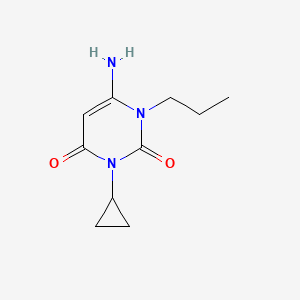
![[(2S,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B12984592.png)
![6-Amino-8-bromo-2-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12984598.png)
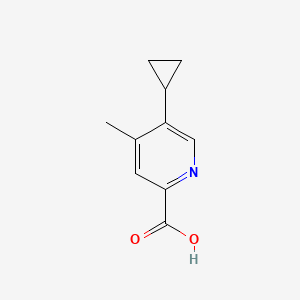
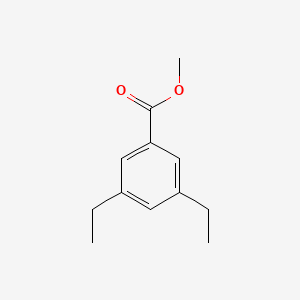
![Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B12984614.png)
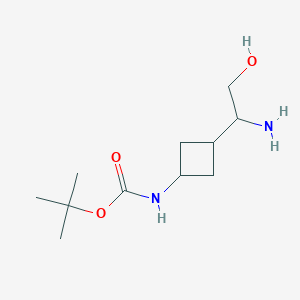

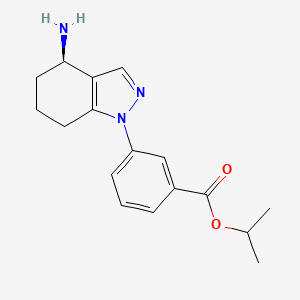
![(S)-7-((Di-tert-butylphosphino)oxy)-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B12984634.png)

